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Technical Support Center: Imaging and
Autofluorescence
This guide provides troubleshooting strategies and detailed protocols to address

autofluorescence in fluorescence imaging experiments. While 2-Amino-3-hydroxyphenazine
is noted as a chemical reference standard and a process-related impurity in the fungicide

Carbendazim, it is not commonly used as a fluorescent probe in imaging.[1][2][3][4][5]

Therefore, this document offers a comprehensive, universally applicable resource for

researchers encountering autofluorescence, regardless of the specific fluorophore being used.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or other materials

present in a sample when they are excited by light.[6][7] This intrinsic fluorescence is not

generated by any externally applied fluorescent probe or dye. It can interfere with the desired

signal from your specific fluorophores, increasing background noise and potentially leading to

misinterpretation of results.[8]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence originates from two main sources:
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Endogenous Sources: These are molecules naturally present in tissues. Common culprits

include metabolic cofactors (NADH, riboflavin), structural proteins (collagen and elastin), and

aging pigments (lipofuscin).[6][8][9] Red blood cells also contribute significantly due to the

heme group in hemoglobin.[6]

Process-Induced Sources: These are introduced during sample preparation. Aldehyde-based

fixatives like formaldehyde (formalin) and glutaraldehyde are well-known for inducing

autofluorescence by reacting with amines and proteins in the tissue.[6][8][10] Components of

cell culture media, such as phenol red and serum, can also be fluorescent.[9]

Q3: How can I determine if my sample has an autofluorescence problem?

A3: The simplest method is to prepare an unstained control sample.[6][11] Process this control

sample in the exact same way as your experimental samples (including fixation,

permeabilization, and mounting) but omit the fluorescently labeled antibodies or probes. Image

this unstained sample using the same settings (e.g., excitation/emission wavelengths,

exposure time) as your stained samples. Any signal you detect is attributable to

autofluorescence.[12]

Troubleshooting Guide: Common Autofluorescence
Issues
Use this guide to identify the source of background fluorescence and find effective solutions.
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Problem Description Possible Cause(s) Suggested Solution(s)

Diffuse, uniform background

fluorescence across the entire

image.

Fixative-Induced

Autofluorescence: Aldehyde

fixatives (formaldehyde,

glutaraldehyde) are a primary

cause.[13]

Optimize Fixation: Reduce

fixation time to the minimum

required for adequate

preservation.[10][14] Consider

switching to a non-aldehyde

fixative like ice-cold methanol

or ethanol.[6] Chemical

Quenching: Treat samples with

an aldehyde-blocking agent

like sodium borohydride after

fixation.[13][14]

Imaging Media: Phenol red

and other components in cell

culture media are fluorescent.

[9]

Change Media: Before imaging

live cells, replace the culture

medium with a phenol red-free

medium or a clear buffered

saline solution.[9][12]

Bright, punctate, or granular

background fluorescence,

especially in older tissues.

Lipofuscin Accumulation:

These are highly

autofluorescent granules of

oxidized proteins and lipids

that accumulate in the

lysosomes of aging cells.[14]

[15]

Chemical Quenching: Treat

samples with a lipophilic dye

like Sudan Black B, which is

effective at quenching

lipofuscin fluorescence.[14][15]

Commercial reagents like

TrueBlack® are also available

and may offer less background

in far-red channels.[15]

Fluorescence associated with

specific anatomical structures

(e.g., vessel walls, connective

tissue).

Endogenous Structural

Proteins: Collagen and elastin

are highly autofluorescent,

particularly in the blue and

green spectral regions.[8][14]

Spectral Avoidance: Select

fluorophores that emit in the

far-red or near-infrared regions

of the spectrum (>650 nm),

where autofluorescence from

these components is

significantly lower.[6][14][16]

Computational Correction: Use

spectral unmixing techniques
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to computationally separate

the broad autofluorescence

spectrum from the specific

emission spectrum of your

fluorophore.[17]

High background signal from

blood-rich tissues.

Red Blood Cells (Heme): The

heme group in red blood cells

is a major source of

autofluorescence across a

broad spectrum.[6][7]

Perfusion: If possible, perfuse

the animal with PBS prior to

tissue harvesting and fixation

to remove red blood cells.[6][7]

[10][14]

Quantitative Data on Autofluorescence Reduction
The effectiveness of various quenching methods can vary by tissue type and the source of

autofluorescence. The following table summarizes reported quantitative data for several

common techniques.
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Method
Target
Autofluorescence

Reported
Effectiveness

Tissue/Sample
Type

Photobleaching

(Chemical-based,

H₂O₂)

General

Achieved

approximately double

the reduction

efficiency compared to

non-chemical

photobleaching,

especially at 450 nm

and 520 nm

excitation.[18]

Formalin-Fixed

Paraffin-Embedded

(FFPE) Human Tissue

Photobleaching

(Chemical-free)
General

Significantly

decreased the

brightest

autofluorescent

signals by an average

of 80%.[19]

FFPE Archival

Prostate Tissues

Sudan Black B (SB) Lipofuscin, General

Exhibited consistent

and effective

quenching of

autofluorescence.[20]

[21]

Placenta and

Teratoma Sections

TrueBlack™ (TLAQ) Lipofuscin

Effectively quenched

autofluorescence,

though it slightly

reduced the overall

immunofluorescence

signal in some cases.

[20][21]

Placenta and

Teratoma Sections

Sodium Borohydride Aldehyde-induced Effective at reducing

autofluorescence from

glutaraldehyde

fixation.[15] Note: Can

increase red blood cell

autofluorescence in

Aldehyde-Fixed

Tissue
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formaldehyde-fixed

tissue.[15]

Spectral Unmixing Overlapping Spectra

Can significantly

improve the signal-to-

noise ratio by

computationally

isolating and removing

the autofluorescence

signal.[17][22]

General In Vivo and

Ex Vivo Tissues

Key Experimental Protocols
1. Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.

Materials:

Sodium Borohydride (NaBH₄)

Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

After fixation and permeabilization, wash the samples three times in PBS for 5 minutes

each.

Prepare a fresh solution of 0.1% - 1 mg/mL Sodium Borohydride in ice-cold PBS.[13]

Caution: Prepare this solution immediately before use as it is not stable. Handle NaBH₄

with appropriate personal protective equipment.

Immerse the samples in the freshly prepared Sodium Borohydride solution.

Incubate for 10-15 minutes at room temperature. For thicker sections, incubation may be

repeated 2-3 times.[23]
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Wash the samples extensively with PBS (three to four times for 5 minutes each) to remove

all traces of Sodium Borohydride.

Proceed with the blocking step of your immunofluorescence protocol.

2. Quenching of Lipofuscin Autofluorescence with Sudan Black B

This protocol uses a lipophilic dye to quench the autofluorescence from lipid-rich lipofuscin

granules.

Materials:

Sudan Black B powder

70% Ethanol

PBS

Procedure:

Complete your standard immunofluorescence staining protocol, including primary and

secondary antibody incubations and washes.

Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2

hours and filter to remove any undissolved particles.[23]

Incubate the stained samples in the Sudan Black B solution for 5-10 minutes at room

temperature in the dark.[13][23]

Briefly rinse with 70% ethanol to remove excess dye.

Wash thoroughly in PBS (three times for 5 minutes each).

Mount coverslips immediately using an aqueous mounting medium.

3. Autofluorescence Reduction by Photobleaching
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This protocol uses a high-intensity light source to selectively destroy autofluorescent molecules

before antibody staining.

Materials:

LED light source or fluorescence microscope lamp (mercury or xenon arc lamp).

PBS

Procedure:

After sectioning and rehydration, place the slides in a container filled with PBS to prevent

drying.

Expose the samples to a high-intensity, broad-spectrum light source. This can be done by

placing the samples on a microscope stage with the objective light path open or inside a

dedicated photobleaching device.[24]

The duration of exposure can range from several hours to 48 hours, depending on the

intensity of the light source and the severity of the autofluorescence.[23][24] Monitor a

control slide to determine the optimal bleaching time.

After photobleaching, wash the samples with PBS and proceed with your standard

immunofluorescence protocol.

4. Conceptual Workflow for Spectral Unmixing

Spectral unmixing is a computational technique that distinguishes between multiple

fluorophores and autofluorescence, even when their emission spectra overlap.

Step 1: Building a Spectral Library:

Prepare a separate control slide for each fluorophore used in your experiment (single-stain

controls).

Prepare an unstained slide that has been processed through all fixation and

permeabilization steps. This will be your autofluorescence reference.[22]
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Image each single-stain slide and the unstained autofluorescence slide using a spectral

imaging system to capture the complete emission spectrum for each component. This

collection of spectra forms your "spectral library."[22]

Step 2: Imaging the Multiplex Sample:

Image your fully stained experimental sample using the same spectral imaging system,

capturing the mixed emission spectra at every pixel.

Step 3: Linear Unmixing:

Using specialized software (e.g., ImageJ/Fiji plugins, commercial software), apply a linear

unmixing algorithm.[25]

The software uses the reference spectra from your library to calculate the contribution of

each fluorophore and the autofluorescence to the total signal in each pixel of your

experimental image.[25]

The output is a set of separated images, where each channel represents the signal from a

single fluorophore, and the autofluorescence is either discarded or isolated into its own

channel.[22]

Visual Guides and Workflows
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Caption: A troubleshooting workflow to identify the source of autofluorescence and select an

appropriate solution.
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Caption: General immunofluorescence workflow showing optional points for autofluorescence

reduction protocols.
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Caption: Conceptual diagram of spectral unmixing to separate fluorescence signals from

autofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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